molecular formula C18H17FN4O2 B4194686 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4194686
M. Wt: 340.4 g/mol
InChI Key: BEESCSLPZPLQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine, also known as AFMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine exerts its anti-cancer activity by inhibiting the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often observed in cancer cells. 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to possess significant anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to possess antifungal activity and enhance plant growth and development. Additionally, 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of novel therapeutics. Additionally, 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to possess significant antifungal activity, which makes it a potential candidate for the development of new agricultural products.
However, there are also some limitations associated with the use of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine in lab experiments. One of the primary limitations is its low yield during the synthesis process. Additionally, the mechanism of action of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine research. One of the primary areas of research is the development of novel anti-cancer therapeutics based on 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine. Additionally, further studies are needed to understand the mechanism of action of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine and optimize its use in various applications. Furthermore, 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to possess significant antifungal activity, and future research could focus on developing new agricultural products based on 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine is in the field of medicine, where it has been shown to possess significant anti-cancer activity. 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Additionally, 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has also been studied for its potential applications in agriculture. It has been found to possess significant antifungal activity against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. 1-acetyl-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has also been shown to enhance plant growth and development by increasing the activity of various enzymes involved in plant metabolism.

properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-12(24)23-18(20-11-13-3-7-15(19)8-4-13)21-17(22-23)14-5-9-16(25-2)10-6-14/h3-10H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEESCSLPZPLQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-fluorobenzyl)amino]-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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